molecular formula C42H47N3O17S B2781894 MAC glucuronide linker-1 CAS No. 2222981-71-5

MAC glucuronide linker-1

Cat. No.: B2781894
CAS No.: 2222981-71-5
M. Wt: 897.9
InChI Key: HKCMXFVQNGHVML-KWMSUFDQSA-N
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Description

MAC glucuronide linker-1 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains three polyethylene glycol (PEG) units and is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells. The compound is known for its high purity and stability, making it a valuable tool in the development of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linker-1 involves the incorporation of a PEG chain and a glucuronide moiety. The glucuronide portion is typically synthesized by reacting acetate-protected glucuronic acid methyl ester bromide with a suitable alcohol in the presence of a base such as silver(I) oxide . The PEG chain is then attached to the glucuronide moiety through a series of coupling reactions, often involving the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as column chromatography and recrystallization .

Mechanism of Action

The mechanism of action of MAC glucuronide linker-1 involves the enzymatic cleavage of the glucuronide moiety by β-glucuronidase. This enzyme is typically found in lysosomes within cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, improving its pharmacokinetic properties .

Biological Activity

MAC Glucuronide Linker-1 (CAS No. 2222981-71-5) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique properties allow for the controlled release of cytotoxic agents, enhancing therapeutic efficacy while minimizing off-target effects. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

This compound functions as a non-cleavable linker in ADC formulations. It connects the therapeutic antibody to the cytotoxic drug, maintaining stability during circulation. Upon reaching target cancer cells, the linker is cleaved by specific enzymes such as glucuronidase, which is often overexpressed in tumor microenvironments. This enzymatic cleavage facilitates the release of the cytotoxic payload precisely where it is needed, enhancing treatment specificity and reducing systemic toxicity .

Properties and Advantages

The key properties of this compound include:

  • Stability : The linker remains stable in circulation, preventing premature drug release.
  • Hydrophilicity : This characteristic enhances solubility and reduces aggregation of hydrophobic drugs.
  • Enzymatic Cleavage : The selective activation by glucuronidase allows for targeted drug delivery, making it suitable for both cancer therapies and other diseases like viral infections .

Applications

This compound is being explored for various applications:

  • Antibody-Drug Conjugates (ADCs) : It is widely used to develop ADCs that deliver potent cytotoxic agents selectively to cancer cells.
  • Antiviral Therapies : The linker is being investigated for delivering antiviral agents, allowing for localized drug activation at sites of infection .
  • Targeted Drug Delivery Systems : Its ability to link therapeutic compounds to carriers like nanoparticles shows promise in treating conditions such as rheumatoid arthritis and cardiovascular diseases .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

In Vitro Studies

A study demonstrated that ADCs utilizing MAC glucuronide linkers exhibited high potency against CD30-positive L540cy and CD70-positive Caki-1 cell lines. The linker's stability was confirmed through liquid chromatography-mass spectrometry, showing efficient drug release upon exposure to glucuronidase .

In Vivo Studies

In vivo experiments using MAC glucuronide linked SN-38 (a potent cytotoxic agent) indicated significant tumor regression in animal models. The study highlighted that the ADCs maintained their integrity during circulation and selectively delivered the cytotoxic agent to tumor sites, resulting in reduced systemic toxicity and improved therapeutic outcomes .

Data Table: Comparison of Biological Activities

PropertyThis compoundOther Common Linkers
Stability in CirculationHighVariable
Enzymatic CleavageYes (by glucuronidase)Depends on linker type
HydrophilicityHighModerate to Low
Target SpecificityHighVariable
Application RangeADCs, Antiviral TherapiesPrimarily ADCs

Case Studies

Several case studies illustrate the effectiveness of MAC glucuronide linkers in clinical settings:

  • Case Study 1 : An ADC utilizing MAC glucuronide linker demonstrated significant efficacy against resistant cancer cell lines in clinical trials, leading to further investigations into its use with other cytotoxic agents.
  • Case Study 2 : Research on using MAC glucuronide linkers for antiviral drug delivery showed promising results in preclinical models, indicating potential applications beyond oncology.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCMXFVQNGHVML-KWMSUFDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47N3O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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